![molecular formula C11H22N2O2 B6598716 tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate CAS No. 1821752-76-4](/img/structure/B6598716.png)
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate (tBCMC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological research. This article will provide an overview of tBCMC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Aplicaciones Científicas De Investigación
TBCMC has a variety of scientific research applications. It can be used in biochemical and physiological experiments, including those involving enzymes, proteins, and other biological molecules. It can also be used to study the effects of drugs on cells and tissues. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been used in the synthesis of a variety of organic molecules, such as peptides and oligonucleotides.
Mecanismo De Acción
TBCMC is an organic compound that acts as an agonist of the G protein-coupled receptor, which is involved in the regulation of many physiological processes. When tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate binds to the receptor, it triggers a series of reactions that can lead to changes in cell function. For example, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate can activate enzymes, which can lead to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its biochemical and physiological effects. It has been shown to be an effective agonist of the G protein-coupled receptor, which can lead to changes in cell function. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its ability to modulate the activity of enzymes and proteins, which can lead to changes in gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCMC has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize and is widely available. Additionally, it is relatively stable and can be used in a variety of experiments. However, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has some limitations. It can be toxic in high concentrations, and it is not suitable for long-term storage.
Direcciones Futuras
There are a number of potential future directions for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate research. For example, further studies could be conducted to investigate the potential therapeutic uses of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate. Additionally, further research could be conducted to investigate the biochemical and physiological effects of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate on a variety of cell types and tissues. Additionally, further studies could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used as a drug delivery system. Finally, further research could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used in the synthesis of a variety of organic molecules.
Métodos De Síntesis
TBCMC can be synthesized from the reaction of tert-butyl bromide, 2-aminocyclopentane, and methyl carbamate. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction is complete when the product is isolated and purified. The synthesis of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is relatively simple and can be accomplished in a laboratory setting.
Propiedades
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
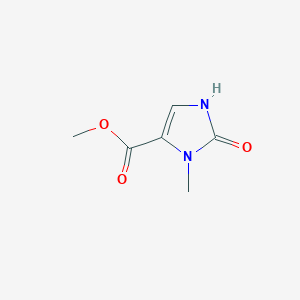
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
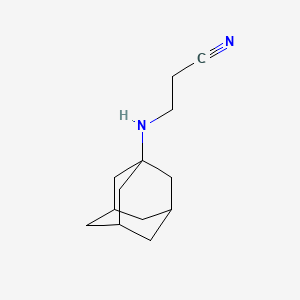
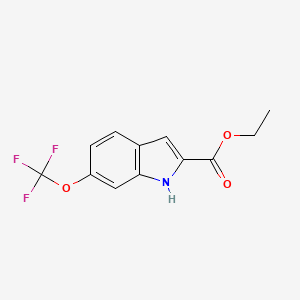
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
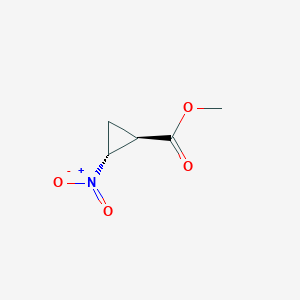

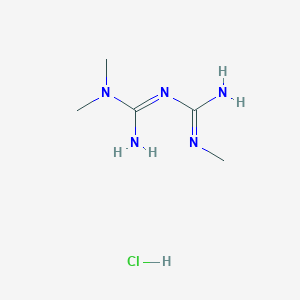

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)